molecular formula C10H16Cl2N2O2 B6163341 ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride CAS No. 2109874-03-3

ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride

Cat. No.: B6163341
CAS No.: 2109874-03-3
M. Wt: 267.2
InChI Key:
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Description

Ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a pyridine ring, an amino group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with pyridin-2-ylamine and ethyl acrylate as the primary starting materials.

  • Reaction Conditions: The reaction is carried out under controlled conditions, including the use of a suitable catalyst and maintaining specific temperature and pressure parameters to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

  • Reduction: The compound can be reduced to form a different amine derivative.

  • Substitution: The ethyl ester group can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

  • Substitution: Nucleophiles like hydroxide or alkoxide ions are used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of amine oxides.

  • Reduction: Formation of different amine derivatives.

  • Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the pyridine ring can participate in coordination chemistry. These interactions can influence biological processes and chemical reactions.

Comparison with Similar Compounds

  • Ethyl (3R)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride: The enantiomer of the compound, differing in the stereochemistry at the chiral center.

  • Ethyl (3S)-3-amino-3-(pyridin-3-yl)propanoate dihydrochloride: Similar structure but with a different position of the pyridine ring.

Uniqueness: Ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride is unique due to its specific stereochemistry and the presence of the pyridine ring, which imparts distinct chemical and biological properties compared to its enantiomer and other similar compounds.

Properties

CAS No.

2109874-03-3

Molecular Formula

C10H16Cl2N2O2

Molecular Weight

267.2

Purity

95

Origin of Product

United States

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